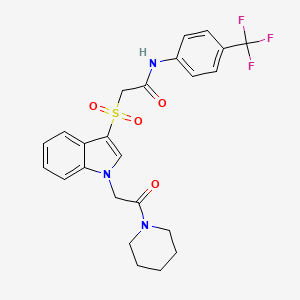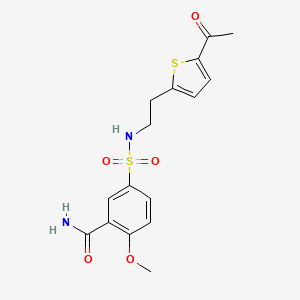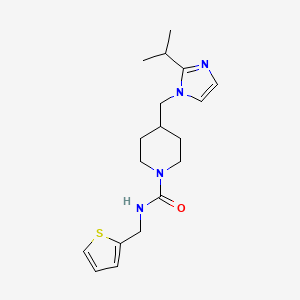![molecular formula C16H13FN4O2S B2644121 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 691858-18-1](/img/structure/B2644121.png)
4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide” is a chemical compound with the molecular formula C12H11FN2O2S . It has a molecular weight of 266.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Antiglaucoma Properties
4-Amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase (CA) isozymes, specifically CA II and CA IV, which are involved in aqueous humor secretion within the eye. These compounds are designed to penetrate through the cornea easily when administered as eye drops, offering a therapeutic approach for glaucoma. Some derivatives demonstrated strong inhibition of CA II and CA IV, showing potential as topical antiglaucoma agents with prolonged intraocular pressure lowering effects in normotensive and hypertensive rabbits (Casini et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
N-(4-Phenylthiazol-2-yl)benzenesulfonamides, including 4-amino derivatives, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. High-affinity inhibitors from this class have shown promise in vitro, with potential implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
Compounds incorporating the 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide scaffold have been developed for evaluating antitumor activity. Notably, some derivatives have been found more effective than reference drugs like doxorubicin in certain contexts, indicating potential utility in cancer treatment strategies (Alqasoumi et al., 2009).
Carbonic Anhydrase Inhibition for Cancer Treatment
Derivatives of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide have shown efficacy in inhibiting carbonic anhydrase isozymes, including those associated with tumor cells (CA IX and CA XII). This inhibition profile suggests a potential role in developing treatments targeting tumor-associated carbonic anhydrases, with implications for antimetastatic drug development (Pacchiano et al., 2011).
Fluorescent Probe Development for Thiophenol Detection
4-Amino derivatives have been utilized in the design of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This development is significant for applications in chemical, biological, and environmental sciences, where sensitive and selective detection techniques for toxic benzenethiols are required (Wang et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-amino-N-[4-(4-fluorophenyl)pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-24(22,23)14-7-5-13(18)6-8-14/h1-10H,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGZCFGHGXVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)
![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)

![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)
![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2644055.png)



